(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, a chloro-substituted aniline, and an oxobutenoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acyl chloride reacts with 4-chloro-3-aminoaniline to form the thiophene-2-carbonylamino derivative.
Knoevenagel Condensation: The resulting compound undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the (Z)-4-oxobut-2-enoic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions could target the carbonyl groups, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group on the aniline ring can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid can be used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring and the chloro-substituted aniline suggests potential interactions with biological targets.
Medicine
In medicine, such compounds might be explored as drug candidates, particularly for diseases where modulation of specific enzymes or receptors is beneficial.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-[4-chloro-3-(pyridine-2-carbonylamino)anilino]-4-oxobut-2-enoic acid: Similar structure but with a pyridine ring instead of thiophene.
(Z)-4-[4-chloro-3-(furan-2-carbonylamino)anilino]-4-oxobut-2-enoic acid: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The uniqueness of (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-8H,(H,17,19)(H,18,22)(H,20,21)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXEYFUOLDOEA-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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